molecular formula C15H25N3 B12670618 Piperazine, 1-(6-hexyl-2-pyridinyl)- CAS No. 120144-99-2

Piperazine, 1-(6-hexyl-2-pyridinyl)-

Cat. No.: B12670618
CAS No.: 120144-99-2
M. Wt: 247.38 g/mol
InChI Key: JHZPBMMAYNSZEG-UHFFFAOYSA-N
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Description

Piperazine, 1-(6-hexyl-2-pyridinyl)-: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound contains a piperazine ring substituted with a 6-hexyl-2-pyridinyl group, which contributes to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: Piperazine, 1-(6-hexyl-2-pyridinyl)- is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the interactions between piperazine derivatives and biological targets. It is also employed in the development of new drugs and therapeutic agents .

Medicine: Piperazine derivatives are known for their pharmaceutical activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties. This compound is used in the development of new medications for these therapeutic areas .

Industry: In the industrial sector, piperazine, 1-(6-hexyl-2-pyridinyl)- is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of piperazine, 1-(6-hexyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. Piperazine derivatives generally exert their effects by binding to receptors or enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Uniqueness: Piperazine, 1-(6-hexyl-2-pyridinyl)- is unique due to the presence of a hexyl group at the 6-position of the pyridinyl ring. This structural feature contributes to its distinct chemical and biological properties, differentiating it from other piperazine derivatives .

Properties

CAS No.

120144-99-2

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

1-(6-hexylpyridin-2-yl)piperazine

InChI

InChI=1S/C15H25N3/c1-2-3-4-5-7-14-8-6-9-15(17-14)18-12-10-16-11-13-18/h6,8-9,16H,2-5,7,10-13H2,1H3

InChI Key

JHZPBMMAYNSZEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NC(=CC=C1)N2CCNCC2

Origin of Product

United States

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